Calcium hydrogen phosphate dihydrate is primarily sourced from natural minerals or can be synthesized through various chemical processes. In terms of classification, it falls under the category of inorganic phosphates, specifically dibasic calcium phosphates. Its structural characteristics and solubility properties make it particularly useful in applications ranging from agriculture to medicine.
The synthesis of calcium hydrogen phosphate dihydrate can be achieved through several methods:
These methods highlight the adaptability of synthesis techniques depending on desired outcomes, such as crystal morphology and purity.
The molecular structure of calcium hydrogen phosphate dihydrate consists of calcium ions, hydrogen phosphate ions, and water molecules. The arrangement can be described as follows:
X-ray diffraction studies confirm the crystalline nature of calcium hydrogen phosphate dihydrate, with distinct peaks corresponding to its unique lattice structure .
Calcium hydrogen phosphate dihydrate participates in several chemical reactions:
These reactions are crucial for its applications in biomedicine, particularly in bone regeneration and repair.
The mechanism by which calcium hydrogen phosphate dihydrate acts within biological systems primarily revolves around its role in mineralization processes. When introduced into biological environments, it can dissolve slightly, releasing calcium and phosphate ions that contribute to the formation of hydroxyapatite in bone tissue:
This mechanism underscores its significance as a biomaterial in orthopedics and dentistry .
The physical and chemical properties of calcium hydrogen phosphate dihydrate include:
These properties influence its usability across various applications, particularly in pharmaceuticals and agriculture .
Calcium hydrogen phosphate dihydrate has diverse applications:
DCPD possesses a defined stoichiometry expressed by the chemical formula CaHPO₄·2H₂O, corresponding to a molar mass of 172.09 g/mol. Its crystal lattice exhibits a triclinic symmetry (space group P1̄) characterized by the unit cell parameters a = 5.812 Å, b = 15.180 Å, c = 6.239 Å, α = 96.34°, β = 118.60°, γ = 83.40°. This structure consists of corrugated layers of calcium and hydrogen phosphate (HPO₄²⁻) ions extending parallel to the a-c plane. Within these layers, calcium ions are coordinated by seven oxygen atoms: six derived from HPO₄²⁻ groups and one from a water molecule. Crucially, the two crystallographically distinct water molecules (termed structural water) occupy interlayer spaces, forming hydrogen bonds with oxygen atoms of the phosphate groups (O-H···O=P), thereby bridging adjacent inorganic layers and contributing significantly to the structural stability [3] [5].
Table 1: Fundamental Properties of Calcium Hydrogen Phosphate Dihydrate
Property | Value/Description | Reference/Note |
---|---|---|
Chemical Formula | CaHPO₄·2H₂O | Systematic Name: DCPD |
Molar Mass | 172.09 g/mol | |
Crystal System | Triclinic | Space Group: P1̄ |
Density | 2.31 g/cm³ (Dihydrate) | Anhydrous (DCPA): 2.93 g/cm³ |
Water Solubility (25°C) | ~0.088 g/L (expressed as -log(Ks) = 6.59) | pH-dependent; increases in acid |
Stability Range (pH) | 2.0 – 6.0 (aqueous solutions at 25°C) | Converts to HA above pH 6.5 |
Thermal Decomposition | Forms calcium pyrophosphate (Ca₂P₂O₇) >100°C | Loss of structural water |
The layered architecture imparts distinct cleavage planes and influences the crystal morphology, typically manifesting as plate-like or lath-shaped crystals. X-ray diffraction analysis reveals characteristic peaks, notably strong reflections at d-spacings around 7.59 Å (020 plane) and 4.26 Å (021 plane). Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes: strong asymmetric and symmetric P-O stretching (~1130 cm⁻¹ and ~990 cm⁻¹), P-O bending (~530 cm⁻¹ and ~575 cm⁻¹), O-H stretching of water (~3550 cm⁻¹ and ~3490 cm⁻¹), and the distinctive P-OH stretching band near 875 cm⁻¹. Thermogravimetric analysis (TGA) shows a two-stage weight loss corresponding to the release of the two water molecules upon heating, ultimately yielding anhydrous monetite (CaHPO₄) and subsequently pyrophosphate [3] [6] [10].
The identification of phosphate within calcified tissues marks the earliest scientific encounter with compounds leading to DCPD. In 1769, the Swedish chemist Johan Gottlieb Gahn discovered calcium phosphate as the principal inorganic constituent of bone tissue through meticulous calcination and chemical extraction experiments. This finding was subsequently published and popularized by the renowned chemist Carl Wilhelm Scheele in 1771, who detailed methods for extracting phosphorus from bone ash—a process that became the industrial standard for phosphorus production for over a century [2].
Initial applications centered on this phosphorus extraction process and the utilization of bone ash (primarily hydroxyapatite) and phosphate rock as sources of phosphate for agricultural fertilizers. The deliberate synthesis and characterization of specific calcium orthophosphate phases, including DCPD, accelerated in the late 19th and early 20th centuries with advancements in analytical chemistry and crystallography. Early systematic studies on calcium phosphate equilibria were pioneered by researchers like Forbes Kendrick Cameron and Henry Bassett in the early 1900s, who began delineating the stability fields of different phases, including DCPD, under varying conditions of pH, temperature, and concentration [2] [4].
The mid-20th century saw the expansion of DCPD applications beyond fertilizers:
DCPD serves as a critical transient precursor phase in the biomineralization of vertebrate skeletal tissues (bone, dentin) and pathological calcifications. Its formation is favored under mildly acidic conditions often present in confined mineralization sites, such as the matrix vesicles (MVs) secreted by chondrocytes and osteoblasts during bone formation. Within these membrane-bound extracellular organelles, local accumulations of Ca²⁺ and inorganic phosphate (Pi) ions create a supersaturated microenvironment conducive to the initial precipitation of DCPD. This is facilitated by enzymatic activities (e.g., nucleoside triphosphate pyrophosphohydrolase, alkaline phosphatase) regulating ion concentrations and pH within the MVs [4] [8].
Table 2: Role and Transformation of DCPD in Biological Systems
Biological Context | Role of DCPD | Fate/Transformation |
---|---|---|
Matrix Vesicle Mineralization | Initial precipitated mineral phase | Dissolution; provides ions for HA formation |
Bone Formation | Transient precursor phase | Hydrolytic transformation to OCP/HA |
Dentin Formation | Possible precursor phase | Transformation to carbonated HA |
Pathological Calcification | Found in dental calculi, kidney stones | Can persist or transform to HA |
Calcium Phosphate Cements | Setting reaction product (e.g., β-TCP/MCPM cements) | Converts to HA in physiological fluids |
The inherent metastability of DCPD under physiological pH (~7.4) drives its subsequent hydrolysis and transformation into more thermodynamically stable calcium phosphates. This process typically proceeds via dissolution and reprecipitation mechanisms:
Biomacromolecules exert precise control over DCPD formation and transformation. Proteins rich in aspartic and glutamic acid residues (e.g., osteopontin, dentin matrix protein 1) adsorb onto specific crystal faces of DCPD, inhibiting or promoting growth and influencing morphology. Research involving synthetic poly-aspartic acid (PAsp) with varying hydroxyl/carboxyl ratios demonstrates this critical interaction: higher carboxyl group density enhances electrostatic binding to Ca²⁺ ions and DCPD surfaces, stabilizing amorphous calcium phosphate (ACP) precursors or directing the nucleation and growth of specific crystal phases and morphologies. This modulation is crucial for achieving the intricate hierarchical structures observed in biological apatite [5] [8].
In pathological contexts, DCPD frequently appears in urinary stones (often associated with acidic urine pH) and dental calculi. Its presence in these deposits stems from local supersaturation conditions and potentially impaired inhibitors of crystallization. The study of DCPD's role in these pathologies provides insights into abnormal mineralization processes and potential therapeutic interventions targeting crystal formation or dissolution [3] [8]. Furthermore, DCPD's bioresorbability and transformation capability underpin its use in modern brushite-forming calcium phosphate cements (CPCs). These injectable or moldable pastes, typically mixtures of β-tricalcium phosphate (β-TCP) and monocalcium phosphate monohydrate (MCPM), set in situ via a dissolution-precipitation reaction forming DCPD crystals that interlock, providing initial mechanical strength:Ca₃(PO₄)₂ + Ca(H₂PO₄)₂·H₂O + 7 H₂O → 4 CaHPO₄·2H₂OSubsequently, in the physiological environment, brushite cement gradually transforms into a carbonated apatite resembling bone mineral, facilitating integration with host bone [3] [7].
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0